ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE
Description
Properties
Molecular Formula |
C13H14F4N2O4 |
|---|---|
Molecular Weight |
338.25g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)carbamoylamino]-2-methoxypropanoate |
InChI |
InChI=1S/C13H14F4N2O4/c1-3-23-10(20)12(22-2,13(15,16)17)19-11(21)18-9-7-5-4-6-8(9)14/h4-7H,3H2,1-2H3,(H2,18,19,21) |
InChI Key |
XFGOCUYZZWYXTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1F)OC |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and fluoroanilino groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
